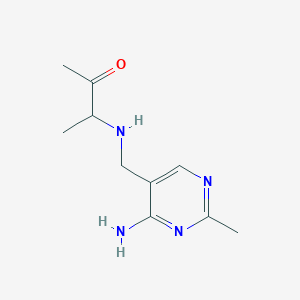![molecular formula C9H14N2O2 B13105069 3,3'-[Propane-1,3-diylbis(oxy)]dipropanenitrile CAS No. 55526-40-4](/img/structure/B13105069.png)
3,3'-[Propane-1,3-diylbis(oxy)]dipropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile is an organic compound with the molecular formula C9H16N2O2. It is characterized by the presence of two nitrile groups attached to a propane backbone, which is further connected by ether linkages. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile typically involves the reaction of 3-chloropropanenitrile with 1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 1,3-propanediol displace the chlorine atoms in 3-chloropropanenitrile, forming the desired ether linkage .
Industrial Production Methods
On an industrial scale, the production of 3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkages can participate in substitution reactions, where the oxygen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ether linkages can participate in various chemical reactions, modulating the compound’s activity and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-[Ethane-1,2-diylbis(oxy)]dipropanenitrile: Similar structure but with an ethane backbone instead of propane.
3,3’-[Butane-1,4-diylbis(oxy)]dipropanenitrile: Similar structure but with a butane backbone instead of propane.
Uniqueness
3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile is unique due to its specific propane backbone, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where its structural features are advantageous .
Eigenschaften
CAS-Nummer |
55526-40-4 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-[3-(2-cyanoethoxy)propoxy]propanenitrile |
InChI |
InChI=1S/C9H14N2O2/c10-4-1-6-12-8-3-9-13-7-2-5-11/h1-3,6-9H2 |
InChI-Schlüssel |
PPHVNJZVJZMSRM-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCC#N)COCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


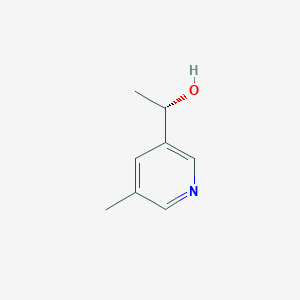
![3-methylimidazo[1,5-a]pyrazine-8(7H)-thione](/img/structure/B13105004.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide](/img/structure/B13105006.png)
![4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid](/img/structure/B13105013.png)
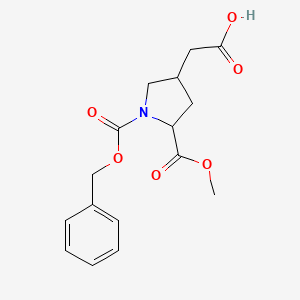
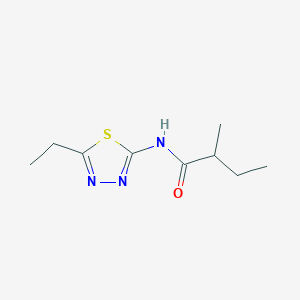
![5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol](/img/structure/B13105030.png)
![7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol](/img/structure/B13105046.png)
![3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105047.png)
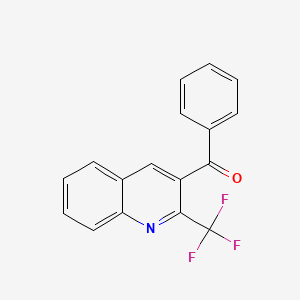
![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13105060.png)
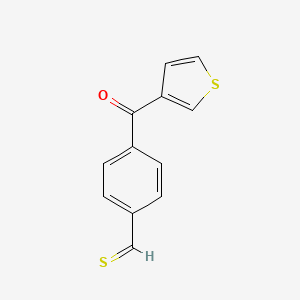
![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)
